molecular formula C16H10O3 B14016533 3-Acetylphenanthrene-9,10-dione CAS No. 7473-71-4

3-Acetylphenanthrene-9,10-dione

Cat. No.: B14016533
CAS No.: 7473-71-4
M. Wt: 250.25 g/mol
InChI Key: PWIQTGILSVGIFX-UHFFFAOYSA-N
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Description

3-Acetylphenanthrene-9,10-dione: is an organic compound with the molecular formula C16H10O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features both acetyl and quinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenanthrene-9,10-dione typically involves the oxidation of 3-acetylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate products, which are further oxidized to yield the desired quinone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylphenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone group to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Higher quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenanthrene derivatives.

Scientific Research Applications

3-Acetylphenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where it can damage cellular components and inhibit the growth of pathogens or cancer cells.

Comparison with Similar Compounds

    Phenanthrenequinone: Another quinone derivative of phenanthrene with similar chemical properties.

    9,10-Phenanthrenequinone: A closely related compound with a quinone group at the 9 and 10 positions.

    3-Acetylphenanthrene: The precursor to 3-Acetylphenanthrene-9,10-dione, lacking the quinone functionality.

Uniqueness: this compound is unique due to the presence of both acetyl and quinone groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

7473-71-4

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

3-acetylphenanthrene-9,10-dione

InChI

InChI=1S/C16H10O3/c1-9(17)10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(18)16(13)19/h2-8H,1H3

InChI Key

PWIQTGILSVGIFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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